2-Methyl Lactaldehyde Diethyl Acetal

Description

Acetals are widely used in organic synthesis as protecting groups for aldehydes and ketones due to their stability under basic and neutral conditions but susceptibility to hydrolysis under acidic conditions .

Key structural features include:

- Ethoxy groups: Provide steric protection and enhance stability.

- Methyl substituent: Influences reactivity and steric effects.

- Aldehyde core: Masked by the acetal group, reducing electrophilicity until hydrolysis.

Properties

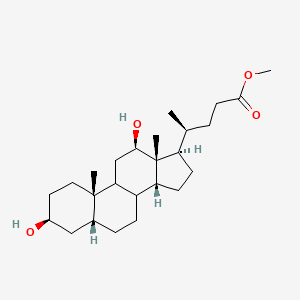

Molecular Formula |

C25H42O4 |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

methyl (4S)-4-[(3S,5R,10S,12R,13R,14R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18?,19+,20+,21?,22+,24-,25+/m0/s1 |

InChI Key |

ZHUOOEGSSFNTNP-QYWOPIHZSA-N |

Isomeric SMILES |

C[C@@H](CCC(=O)OC)[C@H]1CC[C@H]2[C@@]1([C@@H](CC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl Lactaldehyde Diethyl Acetal typically involves the reaction of 2-methyl lactaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often require the removal of water to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors where the aldehyde and alcohol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and isolate the desired acetal product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl Lactaldehyde Diethyl Acetal can undergo various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the corresponding aldehyde and alcohol.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The acetal group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) is commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Hydrolysis: 2-Methyl lactaldehyde and ethanol.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted acetals depending on the nucleophile used

Scientific Research Applications

2-Methyl Lactaldehyde Diethyl Acetal has several applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and intermediates.

Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

Industry: Applied in the production of flavors, fragrances, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl Lactaldehyde Diethyl Acetal involves its ability to form stable acetal linkages, which protect reactive aldehyde or ketone groups from unwanted reactions. This stability is due to the tetrahedral geometry of the acetal carbon, which is less reactive compared to the planar geometry of the carbonyl carbon. The acetal can be hydrolyzed under acidic conditions to regenerate the original aldehyde or ketone, allowing for selective deprotection in multi-step synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Methyl Lactaldehyde Diethyl Acetal with structurally related diethyl acetals:

Notes:

- Stability : Diethyl acetals with bulky substituents (e.g., Isobutyraldehyde Diethyl Acetal) exhibit higher hydrolytic stability due to steric hindrance .

- Applications : Acetals with aromatic or complex alkyl groups (e.g., A-Amyl Cinnamic Aldehyde Diethyl Acetal) are prioritized in fragrance industries, while simpler analogs (e.g., Propionaldehyde Diethyl Acetal) serve as solvents or intermediates .

Research Findings

- Antioxidant Activity : 2-Furaldehyde Diethyl Acetal demonstrated moderate radical scavenging activity, suggesting acetals with heterocyclic groups may have niche biological roles .

- Thermal Stability : A-Amyl Cinnamic Aldehyde Diethyl Acetal retains integrity at higher temperatures than its aldehyde counterpart, a property critical for industrial applications .

Biological Activity

2-Methyl Lactaldehyde Diethyl Acetal is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C8H16O3

- Molecular Weight: 160.21 g/mol

- IUPAC Name: 2-Methyl-1,3-dioxolane-4-carboxaldehyde diethyl acetal

This compound belongs to the class of acetals, which are formed from the reaction of aldehydes with alcohols. It is characterized by a dioxolane ring structure that contributes to its stability and reactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study where various concentrations of the compound were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, it demonstrated effective inhibition of bacterial growth.

| Concentration (mg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

|---|---|---|

| 0.5 | 30 | 25 |

| 1.0 | 50 | 45 |

| 2.0 | 75 | 70 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations. The following table summarizes the findings from a cytotoxicity assay:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

At concentrations above 50 µM, significant reductions in cell viability were observed, indicating that while the compound may have therapeutic potential, careful consideration must be given to dosage to minimize cytotoxic effects.

The mechanism by which this compound exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic pathways in microbial cells. The dioxolane structure may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell lysis.

Case Study: Antimicrobial Efficacy in Food Preservation

A practical application of this compound was explored in food preservation studies where it was added to various food matrices. Results demonstrated a significant reduction in microbial load in treated samples compared to controls over a storage period of two weeks. This suggests that the compound could be utilized as a natural preservative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.